molecular formula C22H32B2FeO4 B12507119 2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+)

2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+)

Cat. No.: B12507119
M. Wt: 438.0 g/mol
InChI Key: XRNDFTKNRXIZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) is a complex organometallic compound It is characterized by the presence of a cyclopentadienyl ring, a dioxaborolane moiety, and an iron(2+) ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) typically involves the reaction of cyclopentadienyl derivatives with boron-containing reagents under controlled conditions. One common method is the Diels-Alder reaction, which allows for the formation of the cyclopentadienyl ring system . The reaction conditions often require the use of a palladium catalyst to facilitate the borylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: Reduction reactions can convert the iron(2+) ion to iron(0) or other lower oxidation states.

    Substitution: The cyclopentadienyl and dioxaborolane moieties can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction can produce iron(0) species.

Scientific Research Applications

2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron(2+) ion can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The cyclopentadienyl and dioxaborolane moieties also play a role in modulating the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopenta-1,3-diene;iron(2+)
  • 2,3,4,5-Tetrakis(trifluoromethyl)cyclopenta-2,4-dien-1-one
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

2-Cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+) is unique due to its combination of a cyclopentadienyl ring and a dioxaborolane moiety, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H32B2FeO4

Molecular Weight

438.0 g/mol

IUPAC Name

2-cyclopenta-1,4-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron(2+)

InChI

InChI=1S/2C11H16BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*5-8H,1-4H3;/q2*-1;+2

InChI Key

XRNDFTKNRXIZDT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[CH-]C=C2.B1(OC(C(O1)(C)C)(C)C)C2=C[CH-]C=C2.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.